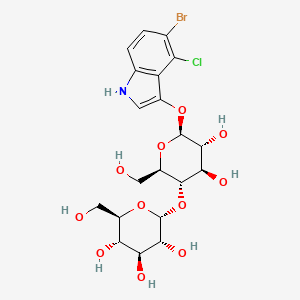
5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside: is a chromogenic substrate used in various biochemical assays. It is particularly useful in histochemical and microbiological applications due to its ability to produce a colored product upon enzymatic hydrolysis. This compound is often employed to detect the presence of specific enzymes, such as β-glucosidase, in various biological samples .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside typically involves the reaction of 5-bromo-4-chloro-3-indoxyl with cellobiose under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a stable form suitable for commercial use .
化学反応の分析
Types of Reactions:
Oxidation: 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside can undergo oxidation reactions, leading to the formation of colored products.
Common Reagents and Conditions:
Oxidizing Agents: Atmospheric oxygen or specific oxidizing agents can be used for oxidation reactions.
Enzymes: β-glucosidase is commonly used for hydrolysis reactions.
Major Products:
Oxidation Products: Colored indigo derivatives.
Hydrolysis Products: 5-Bromo-4-chloro-3-indoxyl and cellobiose.
科学的研究の応用
Chemistry:
Biology:
- Employed in histochemical staining to visualize enzyme distribution in tissues .
- Used in microbiological assays to identify specific bacterial strains based on enzyme activity .
Medicine:
Industry:
作用機序
The mechanism of action of 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside involves its enzymatic hydrolysis by β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidation to form a colored product. This color change is used as an indicator of enzyme activity .
類似化合物との比較
- 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
- 5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt
- 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt
Uniqueness: 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside is unique due to its specific application in detecting β-glucosidase activity. Its ability to produce a distinct color change upon enzymatic hydrolysis makes it particularly valuable in various biochemical assays .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDHJGGJYHESA-QBUQATDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 5-bromo-4-chloro-3-indoxyl-β-D-cellobioside enable the differentiation of Enterobacter sakazakii on the chromogenic agar, ESPM?
A1: ESPM utilizes two chromogenic substrates: 5-bromo-4-chloro-3-indoxyl-α-D-glucopyranoside and 5-bromo-4-chloro-3-indoxyl-β-D-cellobioside. [] While the exact mechanism of action is not detailed in the paper, it's likely that E. sakazakii possesses enzymes capable of cleaving these substrates. This cleavage releases the chromophore, resulting in the characteristic blue-black colonies observed on the ESPM. [] Other enteric organisms may lack the specific enzymes needed for this cleavage, leading to colonies with different colors or no color change. This difference in enzymatic activity allows for visual differentiation of E. sakazakii from other microorganisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














